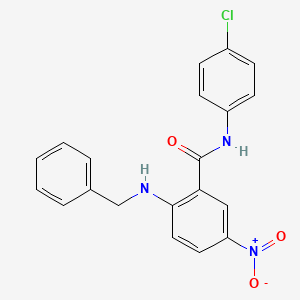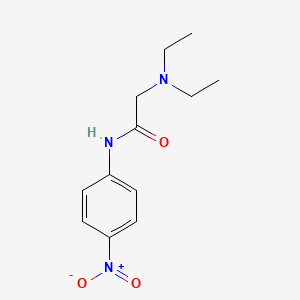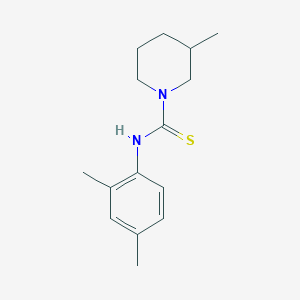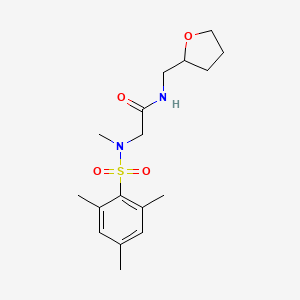
2-(benzylamino)-N-(4-chlorophenyl)-5-nitrobenzamide
Vue d'ensemble
Description
2-(Benzylamino)-N-(4-chlorophenyl)-5-nitrobenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzamide family and has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-(benzylamino)-N-(4-chlorophenyl)-5-nitrobenzamide is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Specifically, this compound has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival.
Biochemical and Physiological Effects:
2-(Benzylamino)-N-(4-chlorophenyl)-5-nitrobenzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have analgesic effects. Furthermore, this compound has been shown to have a positive effect on the cardiovascular system, including reducing blood pressure and improving cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(benzylamino)-N-(4-chlorophenyl)-5-nitrobenzamide in lab experiments is its ability to inhibit the activity of PARP, which is involved in DNA repair and cell survival. This makes it a useful tool for studying the mechanisms of cell proliferation and survival. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-(benzylamino)-N-(4-chlorophenyl)-5-nitrobenzamide. One area of interest is the development of more potent and selective inhibitors of PARP, which could have potential applications in the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different physiological systems. Finally, more studies are needed to explore the potential applications of this compound in the treatment of other diseases, such as cardiovascular disease and inflammatory disorders.
Conclusion:
In conclusion, 2-(benzylamino)-N-(4-chlorophenyl)-5-nitrobenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, analgesic, and cardiovascular effects. While the mechanism of action of this compound is not fully understood, it has been shown to inhibit the activity of PARP, which is involved in DNA repair and cell survival. Future research on this compound should focus on developing more potent and selective inhibitors of PARP, further exploring its mechanism of action, and exploring its potential applications in the treatment of other diseases.
Applications De Recherche Scientifique
2-(Benzylamino)-N-(4-chlorophenyl)-5-nitrobenzamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects.
Propriétés
IUPAC Name |
2-(benzylamino)-N-(4-chlorophenyl)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3/c21-15-6-8-16(9-7-15)23-20(25)18-12-17(24(26)27)10-11-19(18)22-13-14-4-2-1-3-5-14/h1-12,22H,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOJYMPBYYTJMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylamino)-N-(4-chlorophenyl)-5-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-7-(difluoromethyl)-N-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4080932.png)
![methyl 2-[3-(1-benzofuran-2-ylcarbonyl)-4-hydroxy-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4080937.png)
![6-amino-3-tert-butyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4080944.png)

![4-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-methylphenyl)-2-methyl-1(2H)-phthalazinone](/img/structure/B4080952.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4080953.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4080965.png)



![2-methoxy-4-(9-oxo-11-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]-4,7-phenanthrolin-8-yl)phenyl acetate](/img/structure/B4080986.png)
![2-amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4081006.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine](/img/structure/B4081024.png)
![isopropyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4081033.png)